(R)-叔丁基吡咯烷-2-羧酸酯

描述

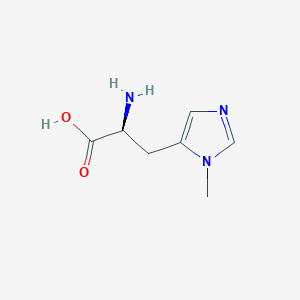

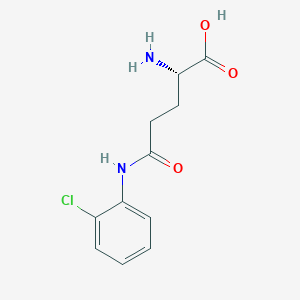

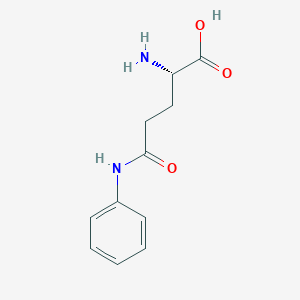

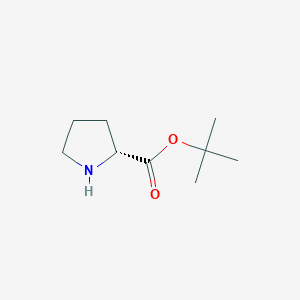

“®-tert-Butyl pyrrolidine-2-carboxylate” is a compound that contains a five-membered pyrrolidine ring . This nitrogen heterocycle is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “®-tert-Butyl pyrrolidine-2-carboxylate” is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle and is saturated . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was a compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .科学研究应用

合成N-杂环化合物

(R)-叔丁基吡咯烷-2-羧酸酯在N-杂环化合物的合成中得到广泛应用,利用手性亚砜胺作为手性辅助剂,实现对胺及其衍生物的立体选择性合成。这种方法有助于生产结构多样的哌啶、吡咯啉、氮杂环丙烷及其融合衍生物,这些化合物在开发天然产物和治疗相关化合物中至关重要(Philip et al., 2020)。

植物防御中的代谢

在植物生物学领域,类似于(R)-叔丁基吡咯烷-2-羧酸酯的衍生物,如吡咯啉-5-羧酸酯(P5C),被研究其在植物防御机制中对抗病原体的作用。P5C代谢在病原体感染和非生物胁迫期间至关重要,突显了这些化合物及其衍生物可能发挥的重要生物学作用(Qamar et al., 2015)。

药物发现

包括(R)-叔丁基吡咯烷-2-羧酸酯在内的吡咯啉骨架对于治疗人类疾病的药物发现至关重要。它们的饱和性质使得由于sp3杂化而能够有效地探索药效团空间,显著促进分子的立体化学,并增加三维覆盖度,这对于开发具有靶向选择性的生物活性化合物至关重要(Li Petri et al., 2021)。

环境和健康影响

研究表明,类似于(R)-叔丁基吡咯烷-2-羧酸酯的衍生物,如2,6-二叔丁基-4-甲基苯酚(BHT)等合成酚类抗氧化剂(SPAs)被广泛用于各种产品中以延长货架寿命,因其抗氧化性能。然而,它们在环境中的存在和潜在的健康影响需要谨慎考虑和进一步研究(Liu & Mabury, 2020)。

药理学中的立体化学

立体化学研究强调了(R)-叔丁基吡咯烷-2-羧酸酯及类似化合物中立体中心构型的重要性。不同的立体异构体和取代基的空间取向可能导致多样的生物学特性,影响到与对映选择性蛋白质的结合方式,并为设计更有效的药物剂提供见解(Veinberg et al., 2015)。

作用机制

Target of Action

H-D-PRO-OTBU, also known as tert-butyl (2R)-pyrrolidine-2-carboxylate or ®-tert-Butyl pyrrolidine-2-carboxylate, is a chemical compound used in the synthesis of various pharmaceuticals It is known that such compounds are often used in the synthesis of peptides and proteins, suggesting that its targets could be specific amino acid sequences within these larger molecules .

Mode of Action

The mode of action of H-D-PRO-OTBU involves its role as a building block in the synthesis of peptides and proteins . It is used as a protective agent for the Fmoc protecting group in the process of amino ester hydrolysis . This allows for the selective deprotection of esters to create solid-phase peptide synthesis (SPPS) ready amino acids .

Biochemical Pathways

The biochemical pathways affected by H-D-PRO-OTBU are those involved in peptide and protein synthesis . By acting as a protective agent during amino ester hydrolysis, H-D-PRO-OTBU enables the creation of SPPS-ready amino acids, which can then be used to build peptides and proteins .

Pharmacokinetics

As a compound used in the synthesis of peptides and proteins, it is likely that its bioavailability and pharmacokinetic profile would depend on the specific context of its use .

Result of Action

The result of H-D-PRO-OTBU’s action is the creation of SPPS-ready amino acids, which can then be used in the synthesis of peptides and proteins . This can have various downstream effects depending on the specific peptides or proteins being synthesized.

Action Environment

The action of H-D-PRO-OTBU is influenced by the conditions under which peptide synthesis occurs . Factors such as temperature, pH, and the presence of other reactants can all impact the efficacy and stability of H-D-PRO-OTBU in its role as a protective agent during amino ester hydrolysis .

未来方向

属性

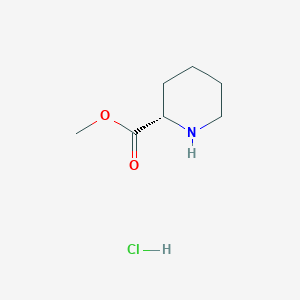

IUPAC Name |

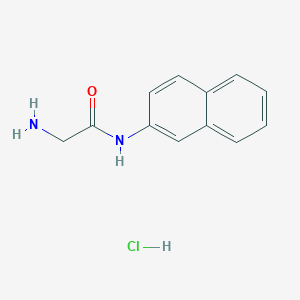

tert-butyl (2R)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJBXZIKXFOMLP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。